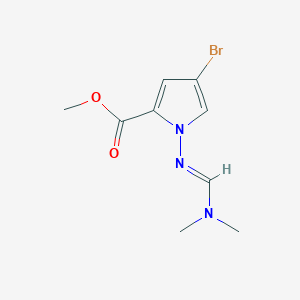
Methyl 4-bromo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrole derivative followed by the introduction of a dimethylamino group through a condensation reaction with dimethylformamide dimethyl acetal (DMF-DMA). The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Methyl 4-bromo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different functional groups.
Condensation Reactions: The dimethylamino group can participate in condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and carbonyl compounds for condensation reactions. The reaction conditions typically involve the use of solvents like DMF and catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrole derivatives, while oxidation reactions can produce different oxidized forms of the compound.
科学研究应用
Methyl 4-bromo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 4-bromo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The bromine atom can also play a role in the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
- Methyl 4-chloro-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate
- Methyl 4-fluoro-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate
- Methyl 4-iodo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-bromo-1-(((dimethylamino)methylene)amino)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
属性
分子式 |
C9H12BrN3O2 |
|---|---|
分子量 |
274.11 g/mol |
IUPAC 名称 |
methyl 4-bromo-1-[(E)-dimethylaminomethylideneamino]pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H12BrN3O2/c1-12(2)6-11-13-5-7(10)4-8(13)9(14)15-3/h4-6H,1-3H3/b11-6+ |
InChI 键 |
NSKGRUZAZJXQRF-IZZDOVSWSA-N |
手性 SMILES |
CN(C)/C=N/N1C=C(C=C1C(=O)OC)Br |
规范 SMILES |
CN(C)C=NN1C=C(C=C1C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl (1R,4S)-1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13330553.png)
![Tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13330564.png)
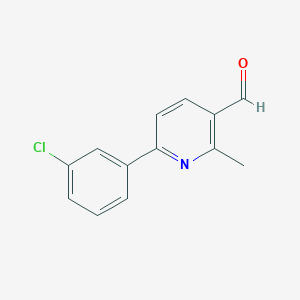
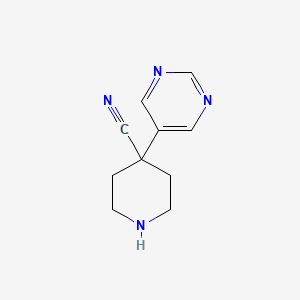
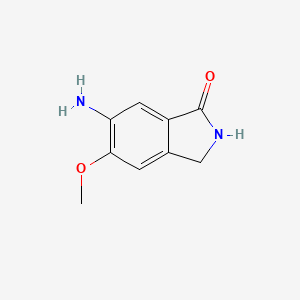
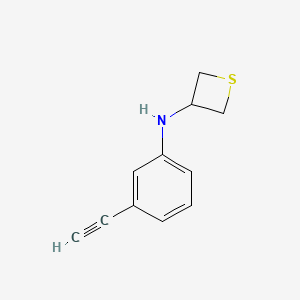

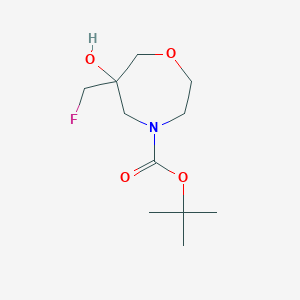
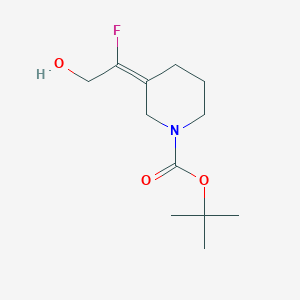


![4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13330627.png)
